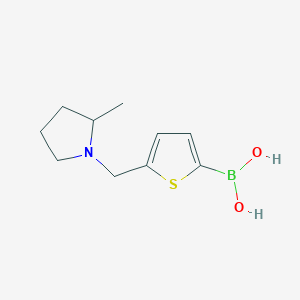
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid
Cat. No. B8288399
M. Wt: 225.12 g/mol
InChI Key: IEPHNHIMQJKYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063071B2
Procedure details


Batch 1: NaBH(OAc)3 (271 mg, 1.28 mmol), HOAc (0.07 mL), and 2-Methylpyrrolidine (0.043 mL, 0.42 mmol) were added to a solution of (5-formyl-2-thienyl)boronic acid (100 mg, 0.64 mmol) in CH2Cl2 (4 mL) in a 2-dram vial. The vial was capped and the reaction was stirred at room temperature for 15 h. The reaction mixture was loaded directly onto a 2 g SCX cartridge (pre-equilibrated with MeOH), eluting in sequence with MeOH (12 mL) and a 2 M solution of NH3/MeOH (8 mL). The fractions containing the boronic acid crude product were concentrated under a stream of N2 and dried under high vacuum to give 45 mg of crude product. The crude product was taken up in saturated NaHCO3 (2 mL) and extracted with EtOAc (3×2 mL) to give 6.6 mg of crude {5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}boronic acid.





[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].CC(O)=O.[CH3:19][CH:20]1[CH2:24][CH2:23][CH2:22][NH:21]1.[CH:25]([C:27]1[S:31][C:30]([B:32]([OH:34])[OH:33])=[CH:29][CH:28]=1)=O>C(Cl)Cl.C([O-])(O)=O.[Na+].CO>[CH3:19][CH:20]1[CH2:24][CH2:23][CH2:22][N:21]1[CH2:25][C:27]1[S:31][C:30]([B:32]([OH:34])[OH:33])=[CH:29][CH:28]=1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
271 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
|
Name
|
|
|
Quantity
|
0.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
0.043 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1NCCC1
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(S1)B(O)O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at room temperature for 15 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was capped
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting in sequence with MeOH (12 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the boronic acid crude product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated under a stream of N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 45 mg of crude product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×2 mL)
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1N(CCC1)CC1=CC=C(S1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.6 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
